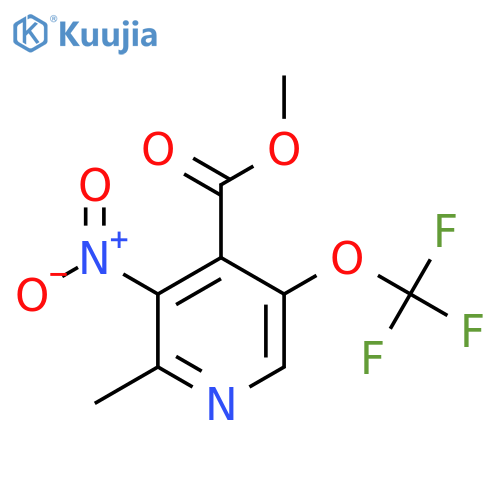Cas no 1805305-28-5 (Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate)
メチル 2-メチル-3-ニトロ-5-(トリフルオロメトキシ)ピリジン-4-カルボキシレートは、高度に官能基化されたピリジン誘導体であり、その分子構造中にニトロ基とトリフルオロメトキシ基を有する点が特徴です。この化合物は、医農薬中間体としての応用可能性が高く、特に活性成分合成における多様な変換反応に対応可能な反応性を備えています。結晶性が良好で取り扱い性に優れ、有機溶媒に対する溶解性も良好であるため、実験室規模から工業スケールまでの合成プロセスに適しています。また、芳香族求電子置換反応や還元反応など、さまざまな有機反応の出発原料として利用可能です。

1805305-28-5 structure
商品名:Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate
CAS番号:1805305-28-5
MF:C9H7F3N2O5
メガワット:280.157492876053
CID:4843308
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate
-
- インチ: 1S/C9H7F3N2O5/c1-4-7(14(16)17)6(8(15)18-2)5(3-13-4)19-9(10,11)12/h3H,1-2H3
- InChIKey: DYFFMWIVOWRBOF-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CN=C(C)C(=C1C(=O)OC)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 357
- トポロジー分子極性表面積: 94.2
- 疎水性パラメータ計算基準値(XlogP): 2.1
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029082120-1g |
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate |
1805305-28-5 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
1805305-28-5 (Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate) 関連製品
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
